Voriconazole is derived from the triazole class of antifungals, specifically designed to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. It is commercially available under the brand name Vfend and is administered both intravenously and orally. The drug's classification falls under the category of systemic antifungals, particularly effective against invasive fungal infections.
Voriconazole can be synthesized through several methods, with one prominent method involving the condensation of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone with 4-chloro-6-ethyl-5-fluoropyrimidine. This process typically includes multiple steps:
The synthesis process emphasizes minimizing impurities while optimizing yield through various purification techniques.
Voriconazole's molecular formula is , with a molecular weight of 349.3 g/mol. The structure consists of a triazole ring fused to a pyrimidine derivative and features two fluorine atoms attached to a phenyl group. The stereochemistry of Voriconazole is significant for its biological activity; it exists as a racemic mixture with specific stereoisomers contributing to its efficacy.
Voriconazole participates in several chemical reactions that are critical for its activity:
These reactions highlight the drug's mechanism of action and its pharmacokinetic properties.
Voriconazole exerts its antifungal effects by inhibiting the enzyme lanosterol demethylase, which disrupts ergosterol synthesis in fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately results in cell death. The drug's effectiveness against resistant strains has made it a cornerstone in treating invasive fungal infections.
Clinical studies have demonstrated that Voriconazole has superior efficacy compared to other antifungals, particularly against Aspergillus species. Therapeutic drug monitoring is often employed due to inter-individual variability in drug metabolism, which can affect treatment outcomes .
These properties are essential for understanding how Voriconazole behaves in pharmaceutical formulations and biological systems.
Voriconazole is widely utilized in clinical settings for:
Voriconazole [(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol] is a synthetic triazole derivative structurally related to fluconazole. Its molecular formula is C₁₆H₁₄F₃N₅O, with a molecular weight of 349.31 g/mol [6]. The critical structural modifications include:
These modifications result in a 10- to 100-fold greater affinity for fungal lanosterol 14α-demethylase (CYP51) compared to fluconazole, particularly against Aspergillus fumigatus and fluconazole-resistant Candida species [2] [9]. Voriconazole maintains activity against Candida krusei and Candida glabrata, where fluconazole fails due to inherent resistance mechanisms [6].
Feature | Voriconazole | Fluconazole | Itraconazole | |
---|---|---|---|---|
Fluorinated Ring | Fluoropyrimidine | Difluorophenyl triazole | Dichlorophenyl triazole | |
Chiral Centers | 2 (R,S configuration) | None | 4 (cis-configuration) | |
Water Solubility | Low | High | Very low | |
Bioavailability | >95% | >90% | 55% (capsule) | [2] [6] [9] |
Voriconazole exerts fungistatic activity against most yeasts (e.g., Candida spp.) and fungicidal activity against molds (e.g., Aspergillus spp.) by targeting ergosterol biosynthesis. Its primary mechanism involves:
Voriconazole’s binding affinity (Kᵢ = 0.001–0.05 μM) is significantly higher than older azoles due to hydrophobic interactions with CYP51’s heme pocket and hydrogen bonding with active-site residues [6] [9]. This explains its retained efficacy against itraconazole-resistant A. fumigatus isolates, where mutations minimally affect voriconazole binding [2].
Pathogen | Voriconazole MIC₉₀ (μg/mL) | Fluconazole MIC₉₀ (μg/mL) | Itraconazole MIC₉₀ (μg/mL) | |
---|---|---|---|---|
Aspergillus fumigatus | 0.5 | >64 | 1.0 | |
Candida albicans | 0.06 | 1.0 | 0.125 | |
Candida glabrata | 1.0 | 32.0 | 1.0 | |
Candida krusei | 0.5 | 64.0 | 0.5 | |
Scedosporium apiospermum | 0.5 | >64 | 4.0 | [2] [3] |
Voriconazole exhibits dose-dependent nonlinear pharmacokinetics due to saturation of metabolic enzymes:
Age significantly impacts kinetics:
Parameter | Adults (4 mg/kg IV) | Adults (6 mg/kg IV) | Children (7 mg/kg IV) | |
---|---|---|---|---|
AUC₀–₂₄ (mg·h/L) | 18.7 | 31.2 | 22.1 (linear) | |
Cₘₐₓ (mg/L) | 2.5 | 5.1 | 3.8 | |
CL (L/h/kg) | 0.21 | 0.12 | 0.32 (dose-invariant) | |
t₁/₂ (h) | 6.0 | 12.4 | 6.8 | [3] [6] [8] |
Voriconazole undergoes extensive hepatic metabolism (>98%), primarily mediated by cytochrome P450 enzymes:
Genetic polymorphisms critically influence clearance:
Metabolite-mediated inhibition complicates kinetics:
Metabolizer Phenotype | Genotype Examples | Voriconazole AUC vs. Wild Type | Clinical Recommendations | |
---|---|---|---|---|
Ultrarapid (UM) | 17/17 | ↓ 75% | ↑ Dose 1.5×; TDM essential | |
Extensive (EM) | 1/1 | Reference | Standard dosing | |
Intermediate (IM) | 1/2, 1/3 | ↑ 200% | TDM essential | |
Poor (PM) | 2/2, 2/3 | ↑ 400% | ↓ Dose 50%; TDM mandatory | [8] [9] |
Voriconazole displays moderate plasma protein binding (58%), independent of concentration, facilitating extensive tissue penetration [5] [6]. Key distribution characteristics include:
Tissue accumulation results from:
Tissue | Median Concentration (μg/g) | Interquartile Range (IQR) | Tissue-to-Plasma Ratio | |
---|---|---|---|---|
Lung | 6.26 | 7.87 | 2.1 | |
Brain | 3.41 | 16.72 | 1.1 | |
Liver | 6.89 | 24.16 | 3.5 | |
Kidney | 6.47 | 6.19 | 3.0 | |
Spleen | 5.60 | 11.49 | 2.8 | |
Myocardium | 7.55 | 16.91 | 2.5 | [5] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3